

Streptomyces griseolavendus: A Potent Source of the Tyrosine Kinase Inhibitor Lavendustin A

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lavendustin A, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, was first isolated from the fermentation broth of the bacterium Streptomyces griseolavendus.[1][2] This compound has garnered significant interest in the field of oncology and cell biology due to its high specificity and potency in inhibiting signal transduction pathways implicated in cell proliferation and cancer. This technical guide provides a comprehensive overview of Streptomyces griseolavendus as a source of **Lavendustin A**, detailing its biochemical properties, and outlining the methodologies for its production, isolation, and characterization.

Introduction to Lavendustin A

Lavendustin A is a natural product with the chemical formula C₂₁H₁₉NO₆ and a molecular weight of 381.4 g/mol .[3] Its structure features a unique tertiary amine core with substituted benzyl and phenyl groups.[1] The key biological activity of **Lavendustin A** lies in its potent and selective inhibition of EGFR-associated tyrosine kinase.[4] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and downstream signaling cascades that regulate cell growth and division.[1]

Chemical and Physical Properties



A summary of the key chemical and physical properties of **Lavendustin A** is presented in Table 1.

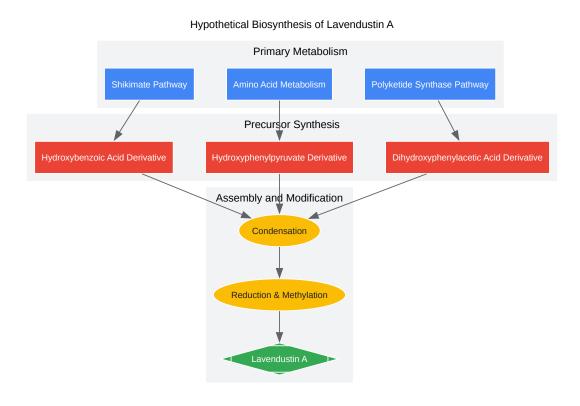
Property	Value	Reference
Molecular Formula	C21H19NO6	[3]
Molecular Weight	381.4 g/mol	[3]
IUPAC Name	5-[[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid	[3]
CAS Number	125697-92-9	[3]
Appearance	Crystalline solid	[4]
Solubility	DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml	[4]

Biosynthesis of Lavendustin A in Streptomyces griseolavendus

The complete biosynthetic pathway of **Lavendustin A** in Streptomyces griseolavendus has not been fully elucidated in the available scientific literature. However, based on the structure of **Lavendustin A**, a plausible biosynthetic pathway can be proposed, likely involving the condensation of precursors derived from amino acid and polyketide metabolic pathways, a common feature in Streptomyces secondary metabolite biosynthesis. Further research, including genomic analysis of S. griseolavendus and isotopic labeling studies, is required to delineate the precise enzymatic steps and precursor molecules.

A hypothetical biosynthetic workflow is presented below.





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Caption: Hypothetical biosynthetic pathway of Lavendustin A.

Experimental Protocols Fermentation of Streptomyces griseolavendus

This protocol is based on the methodology described in the initial discovery of **Lavendustin A**. [2]



3.1.1. Culture Medium

Component	Concentration
Glycerin	2%
Dextrin	2%
Soy Peptone	1%
Yeast Extract	0.3%
(NH ₄) ₂ SO ₄	0.2%
CaCO ₃	0.2%
рН	7.4

3.1.2. Fermentation Conditions

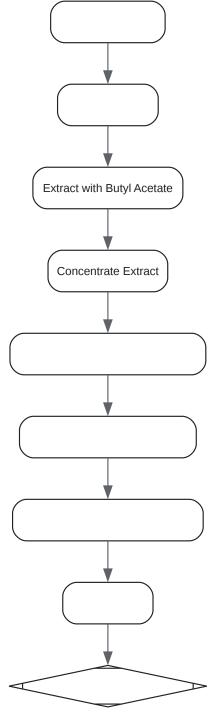
- Inoculate the sterile culture medium with a fresh culture of Streptomyces griseolavendus strain MI435-40F6.
- Incubate the culture at 27°C for 64 hours on a rotary shaker operating at 180 rpm.

Extraction and Purification of Lavendustin A

The following protocol outlines the steps for isolating and purifying **Lavendustin A** from the fermentation broth.[2]









Extracellular Cell Membrane Intracellular ATP Inhibits Tyrosine Kinase Domain Autophosphorylation

EGFR Signaling Pathway and Inhibition by Lavendustin A

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